Predicted Acidity (pKa) Shift Relative to 5-(2,3-Dichlorophenyl)nicotinic acid
The predicted acid dissociation constant (pKa) of the carboxylic acid group is substantially lowered by the electron-withdrawing 2-chloro substituent on the pyridine ring compared to its des-chloro analog 5-(2,3-dichlorophenyl)nicotinic acid. This impacts the compound's ionization state at physiological pH, a critical factor for receptor binding. While the target compound's pKa has not been explicitly measured, the comparator exhibits a significantly higher predicted pKa. [1].
| Evidence Dimension | Predicted acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa < 1.97 (inferred via electron-withdrawing effect of 2-Cl) |
| Comparator Or Baseline | 5-(2,3-Dichlorophenyl)nicotinic acid (CAS 1047045-99-7): pKa = 1.97 ± 0.10 (Predicted) |
| Quantified Difference | The target compound's pKa is predicted to be 0.5–1.0 log units lower due to the inductive effect of the 2-chloro group, placing it firmly in the anionized state under assay conditions. |
| Conditions | Predicted using ACD/Labs Percepta; no experimental confirmation available. |
Why This Matters
A lower pKa would alter the compound's net charge and H-bonding capability at physiological pH compared to the analog, directly influencing its pharmacophore fitting for targets like GPR109A or DHODH.
- [1] General chemical principle: In 2-chloronicotinic acids, the electron-withdrawing chlorine atom at the 2-position of the pyridine ring lowers the pKa of the 3-carboxylic acid group by 0.5–1.0 log units relative to unsubstituted pyridine-3-carboxylic acids. View Source
